
1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole, 3-ethynyl-2-isopropyl-: is an organic compound that belongs to the class of ethers It is characterized by the presence of an anisole group (methoxybenzene) substituted with an ethynyl group at the 3-position and an isopropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anisole, 3-ethynyl-2-isopropyl- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where anisole undergoes substitution reactions to introduce the ethynyl and isopropyl groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of anisole derivatives, including anisole, 3-ethynyl-2-isopropyl-, may involve the use of methylating agents such as methyl chloride or dimethyl sulfate.
Analyse Des Réactions Chimiques
Types of Reactions: Anisole, 3-ethynyl-2-isopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the anisole ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or nitric acid for bromination and nitration reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole typically yields para-bromoanisole as the major product .
Applications De Recherche Scientifique
Anisole, 3-ethynyl-2-isopropyl- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of chemicals, machinery, and vehicles.
Mécanisme D'action
The mechanism of action of anisole, 3-ethynyl-2-isopropyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s anisole ring can undergo substitution reactions, where the ethynyl and isopropyl groups influence the reactivity and orientation of the substitution. The molecular pathways involved include the formation of intermediates such as arenium ions, which are stabilized by resonance .
Comparaison Avec Des Composés Similaires
Anisole (methoxybenzene): Lacks the ethynyl and isopropyl groups, making it less reactive in certain substitution reactions.
2-Ethynylanisole: Similar structure but without the isopropyl group, leading to different reactivity and applications.
3-Ethynylanisole: Similar structure but without the isopropyl group, affecting its chemical properties and uses.
Uniqueness: Anisole, 3-ethynyl-2-isopropyl- is unique due to the presence of both ethynyl and isopropyl groups, which confer distinct reactivity and potential applications compared to other anisole derivatives. The combination of these substituents influences the compound’s chemical behavior and its suitability for various scientific and industrial applications.
Propriétés
Numéro CAS |
92722-74-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-ethynyl-3-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H14O/c1-5-10-7-6-8-11(13-4)12(10)9(2)3/h1,6-9H,2-4H3 |
Clé InChI |
BFOYRBQMVSCGFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1OC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


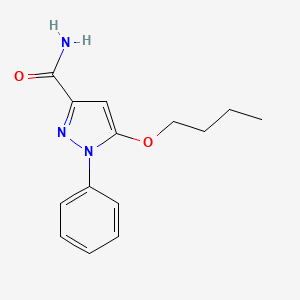

![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
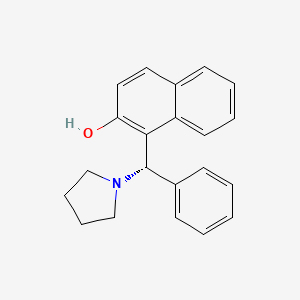
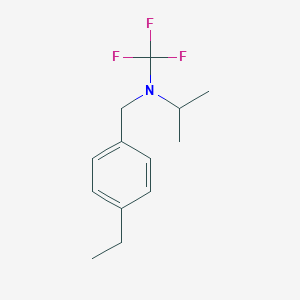
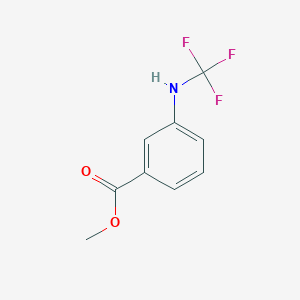


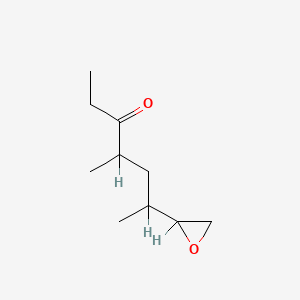
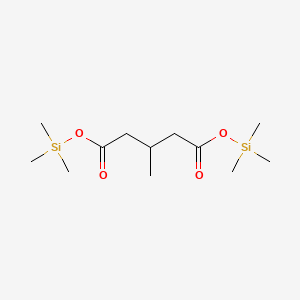
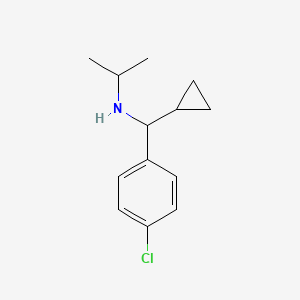
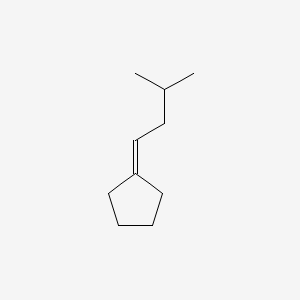
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
